molecular formula C14H15N3 B588727 rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 CAS No. 1794979-58-0

rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3

Cat. No.: B588727
CAS No.: 1794979-58-0
M. Wt: 228.313
InChI Key: WPDCBQPOJXEMKM-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3: is a deuterated analogue of rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole. This compound is primarily used in scientific research, particularly in the field of proteomics. It is an intermediate in the preparation of Frovatriptan, a medication used to treat migraines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Carbazole Core: This involves the cyclization of an appropriate precursor to form the carbazole core.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

    Methylation of the Amino Group: The amino group is methylated using a methylating agent such as methyl iodide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in specialized reactors to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield amine or alkane derivatives .

Scientific Research Applications

rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

    Proteomics Research: It is used as a reference standard in mass spectrometry for the identification and quantification of proteins.

    Pharmaceutical Research: It serves as an intermediate in the synthesis of Frovatriptan, a drug used to treat migraines.

    Chemical Biology: The compound is used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 is unique due to its deuterated nature, which provides enhanced stability and improved performance in mass spectrometry. Similar compounds include:

Properties

IUPAC Name

6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14/h2,4,6,10,16-17H,3,5,7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDCBQPOJXEMKM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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